molecular formula C12H16BrN3O3S B10897953 N-(5-bromopyridin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(5-bromopyridin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10897953
M. Wt: 362.25 g/mol
InChI Key: BMWBIPJYWPFQGJ-UHFFFAOYSA-N
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Description

N~4~-(5-BROMO-2-PYRIDYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyridyl group, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-BROMO-2-PYRIDYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of Piperidine Derivative: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes.

    Methanesulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the bromopyridyl group with the piperidine derivative under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst.

Industrial Production Methods

In an industrial setting, the production of N4-(5-BROMO-2-PYRIDYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~4~-(5-BROMO-2-PYRIDYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N~4~-(5-BROMO-2-PYRIDYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N4-(5-BROMO-2-PYRIDYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.

Comparison with Similar Compounds

N~4~-(5-BROMO-2-PYRIDYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

    N~4~-(5-CHLORO-2-PYRIDYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    N~4~-(5-FLUORO-2-PYRIDYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: Contains a fluorine atom, which can affect its biological activity and interactions.

    N~4~-(5-IODO-2-PYRIDYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE:

The uniqueness of N4-(5-BROMO-2-PYRIDYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16BrN3O3S

Molecular Weight

362.25 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C12H16BrN3O3S/c1-20(18,19)16-6-4-9(5-7-16)12(17)15-11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3,(H,14,15,17)

InChI Key

BMWBIPJYWPFQGJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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